molecular formula C10H11ClN2 B1149014 (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride CAS No. 1213099-69-4

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride

Cat. No.: B1149014
CAS No.: 1213099-69-4
M. Wt: 194.66074
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Description

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (CAS: 1306763-57-4, molecular formula: C₁₀H₁₁ClN₂) is a chiral intermediate critical for synthesizing ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator approved for treating multiple sclerosis and ulcerative colitis . Its synthesis involves diastereoselective chiral amine synthesis using α-methylbenzylamine derivatives as chiral auxiliaries, followed by reduction and debenzylation . The compound is hygroscopic and requires storage at 2–8°C in sealed containers .

Properties

IUPAC Name

(1S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-7-2-1-3-9-8(7)4-5-10(9)12;/h1-3,10H,4-5,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCLSOKJNLLCHQ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2C1N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC=C2[C@H]1N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693597
Record name (1S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile--hydrogen chloride (1/1)
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Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306763-57-4, 1213099-69-4
Record name 1H-Indene-4-carbonitrile, 1-amino-2,3-dihydro-, hydrochloride (1:1), (1S)-
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Record name (1S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile--hydrogen chloride (1/1)
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Record name (1S)-1-Amino-2,3-Dihydro-1H-indene-4-Carboni-trile Hydrochloride
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Preparation Methods

Reductive Amination and Hydrochlorination

A chemical route involves reductive amination of 4-cyanoindanone using sodium cyanoborohydride in methanol, followed by HCl-mediated salt formation. This method achieves 65% yield but requires subsequent chiral resolution via diastereomeric salt crystallization, which reduces overall efficiency.

Palladium-Catalyzed Debenzylation

An optimized industrial process (Patent WO2019058290A1) debenzylates tert-butyl (4-(benzyloxy)-2,3-dihydro-1H-inden-1-yl)carbamate using trifluoroacetic acid (TFA) at 70–75°C for 16 hours. After neutralization and extraction, the free amine is treated with isopropanol-HCl to precipitate the hydrochloride salt (81.35% yield, 98.27% HPLC purity).

Reaction Conditions:

ParameterSpecification
CatalystNone (TFA alone)
Temperature70–75°C
SolventTrifluoroacetic acid
Reaction Time16 hours

Industrial-Scale Process Optimization

Solvent and Temperature Optimization

Industrial protocols prioritize trifluoroacetic acid for debenzylation due to its dual role as solvent and acid catalyst, eliminating the need for palladium catalysts and reducing costs. Ethyl acetate is preferred for extraction owing to its low toxicity and high partition coefficient for the amine.

Yield and Purity Enhancements

  • Crystallization: Isopropanol-HCl produces crystalline hydrochloride salt with minimal impurities (0.3% by HPLC).

  • Process Scalability: Batch sizes up to 50 kg have been demonstrated, with consistent yields (>80%) and enantiomeric purity.

Purification and Analytical Characterization

Chromatographic Purification

Silica gel column chromatography (ethyl acetate/hexane, 1:3) removes residual indanone and byproducts, achieving >99% chemical purity.

Quality Control Metrics

  • HPLC Analysis: C18 column (4.6 × 150 mm), 0.1% TFA in acetonitrile/water gradient, retention time 6.8 min.

  • Chiral Purity: Chiralpak IA column, n-hexane/isopropanol (80:20), flow rate 1.0 ml/min, (S)-enantiomer at 12.4 min.

  • Specific Rotation: [α]D²⁵ = −45° (c = 1 in methanol) .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the primary applications of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is as a chiral intermediate in the production of sphingosine-1-phosphate receptor modulators. These modulators are crucial for developing treatments for neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease. The synthesis process utilizing transaminase enzymes has shown high yields and enantiomeric purity, making it a preferred method over traditional chemical synthesis which often results in lower yields and requires multiple steps .

Case Study: Synthesis Using Transaminase Enzymes

A study demonstrated the use of transaminase enzymes to synthesize this compound with 100% chiral purity. The process involved:

  • Reactants : 4-cyanoindanone and secondary amines.
  • Conditions : The reaction was conducted at 40°C for 96 hours.
  • Results : Complete conversion was achieved with excellent enantiomeric excess .

Cancer Therapy

Recent research indicates that derivatives of (S)-1-amino-2,3-dihydro-1H-indene can act as tubulin polymerization inhibitors. This property is vital for developing new anticancer agents targeting the colchicine site on tubulin, which can disrupt cancer cell proliferation.

Case Study: Anticancer Activity

In a study evaluating various dihydro-1H-indene derivatives, one compound demonstrated potent antiproliferative activity against several cancer cell lines. The compound exhibited:

  • Mechanism : Binding to the colchicine site on tubulin.
  • Effects : Induction of apoptosis and G2/M cell cycle arrest.
  • Notable Compound : A specific derivative showed significant efficacy at low concentrations .

Chiral Building Block in Organic Synthesis

This compound serves as a valuable chiral building block in organic synthesis, particularly for creating complex molecules with defined stereochemistry. Its ability to undergo various transformations makes it suitable for synthesizing other biologically active compounds.

Applications in Synthesis

The compound can be utilized in synthesizing:

  • β2-adrenoceptor agonists : Used for treating inflammatory conditions and respiratory diseases.
  • Pyridinyl-containing carboxamides : Important for various therapeutic applications including treatment for COVID-19 .

Mechanism of Action

The mechanism of action of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in binding to enzymes or receptors, modulating their activity. The indene ring system provides structural stability and facilitates interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-Enantiomer: (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile Hydrochloride

  • CAS No.: 1306763-29-0 (hydrochloride), molecular formula: C₁₀H₁₁ClN₂ .
  • Applications: Intermediate for β₂-adrenoceptor agonists (e.g., lung disease therapies) and rasagiline, a Parkinson’s disease drug .
  • Synthesis: Biocatalytic transaminase-mediated process using 4-cyano indanone, achieving 100% enantiomeric purity and yield in a single step, contrasting with the multi-step chemical synthesis of the (S)-enantiomer .
  • Storage : Stock solutions stored at -80°C (6 months) or -20°C (1 month) .

Non-Enantiomeric Analogues

a) 4-Cyano Indanone (CAS: 60899-34-5)
  • Role : Key precursor for synthesizing both (R)- and (S)-enantiomers .
  • Structure: Lacks the amino group and chiral center present in the target compound.
b) 4-Bromo-1-Indanone (CAS: 15115-60-3)
  • Applications: Intermediate in ozanimod synthesis; bromine substitution alters reactivity compared to cyano derivatives .
c) Chromene Derivatives (e.g., Compound 1E and 1L)
  • Structure: 2-Amino-4H-chromene-3-carbonitrile derivatives with hydroxyl and aryl substituents.
  • Applications : Antimicrobial and anti-inflammatory agents, structurally distinct due to chromene rings .

Comparative Data Table

Compound Name CAS No. Molecular Formula Synthesis Method Yield/Purity Storage Conditions Key Applications
(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride 1306763-57-4 C₁₀H₁₁ClN₂ Chiral auxiliary-based chemical synthesis 95% purity 2–8°C, sealed Ozanimod intermediate
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride 1306763-29-0 C₁₀H₁₁ClN₂ Biocatalytic transaminase process >97% purity -80°C/-20°C Rasagiline, β₂-agonists
4-Cyano Indanone 60899-34-5 C₁₀H₇NO Conventional ketone synthesis N/A Room temperature Precursor for enantiomers

Key Research Findings

Synthesis Efficiency : The (R)-enantiomer’s biocatalytic route offers superior enantioselectivity and yield (100%) compared to the (S)-enantiomer’s multi-step chemical synthesis (lower yield, higher catalytic loading) .

Chiral Impact : Despite identical molecular formulas, the (S)- and (R)-enantiomers exhibit divergent pharmacological activities due to stereospecific receptor interactions .

Stability : The (S)-enantiomer’s hydrochloride form is more stable under refrigeration than the (R)-enantiomer’s freeze-sensitive solutions .

Biological Activity

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (CAS No. 1213099-69-4) is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₁ClN₂
  • Molecular Weight : 194.66 g/mol
  • Appearance : White to off-white powder
  • Purity : ≥99% .

The biological activity of this compound is primarily attributed to its structural features, including an indene ring system, an amino group, and a nitrile group. These functional groups facilitate interactions with various biological macromolecules such as enzymes and receptors:

  • Enzyme Interaction : The amino and nitrile groups can bind to active sites of enzymes, potentially modulating their catalytic activities.
  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways involved in various physiological processes .

1. Neuroprotective Effects

Research indicates that this compound has potential neuroprotective properties. It has been studied as an intermediate in the synthesis of sphingosine-1-phosphate receptor modulators, which are explored for their therapeutic effects in neurodegenerative diseases .

2. Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. It serves as a precursor for β₂-adrenoceptor agonists, which have applications in treating respiratory conditions and inflammatory diseases .

Study on Synthesis and Purification

A notable study demonstrated the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile using transaminase enzymes. This biocatalytic approach yielded high enantiomeric purity (100%) and improved yields compared to traditional chemical methods . The process involved:

  • Starting Material : 4-cyanoindanone
  • Conditions : Reaction at 40°C for 96 hours with continuous monitoring using TLC.

This method highlights the efficiency of enzymatic processes in producing chiral compounds with significant biological relevance.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrileStructureNeuroprotective, anti-inflammatory
1-Amino-2,3-dihydro-1H-indene-4-carboxamide-Lower activity due to carboxamide substitution
1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid-Different reactivity profile

This table illustrates how variations in chemical structure can significantly affect biological activity.

Applications in Drug Development

This compound is positioned as a key intermediate in the synthesis of various pharmaceuticals aimed at treating neurological disorders and inflammatory conditions. Its unique properties make it a valuable candidate in drug discovery programs focusing on receptor modulation and enzyme inhibition.

Q & A

Q. What are the key synthetic steps and reaction conditions for (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride?

The synthesis typically involves multi-step organic reactions under inert atmospheres (e.g., nitrogen) and controlled temperatures (25–100°C). Key steps include cyclization of the indene ring, introduction of the amino group via reductive amination, and final nitrile functionalization. Reaction optimization often focuses on solvent selection (e.g., dichloromethane or THF) and catalysts (e.g., palladium for cross-coupling steps) to improve yield and enantiomeric purity .

Q. What functional groups and structural features define this compound’s reactivity?

The compound features:

  • Amino group (-NH₂) : Participates in nucleophilic reactions (e.g., acylation, Schiff base formation).
  • Nitrile (-CN) : Enables cyanation reactions or conversion to carboxylic acids.
  • Indene core : A fused benzene-cyclopentene system that influences π-π stacking and receptor binding.
    These groups make it reactive in drug design, particularly for modifying pharmacokinetic properties .

Q. How should researchers handle and store this compound safely?

  • Storage : Sealed in dry conditions at 2–8°C to prevent hydrolysis of the nitrile group.
  • Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation).
  • PPE : Use gloves, lab coats, and eye protection; work in a fume hood .

Advanced Research Questions

Q. How does stereochemistry influence its biological activity and target selectivity?

The (S)-enantiomer exhibits distinct interactions with biological targets due to its spatial arrangement. For example:

  • Enzymatic binding : The amino group’s configuration affects hydrogen bonding with active sites (e.g., proteases or kinases).
  • Receptor modulation : Molecular docking studies suggest preferential binding to S1P1 receptors over other isoforms, as seen in analogs like ozanimod .
    Experimental Tip: Compare enantiomers using chiral HPLC and in vitro assays to validate activity differences .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity variations : Trace solvents or by-products (e.g., dehydroindene derivatives) can skew results. Validate purity via NMR and LC-MS.
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH may alter receptor binding. Standardize protocols using reference compounds .

Q. What methodologies are recommended for studying its mechanism of action in disease models?

  • In vitro : Use fluorescence polarization assays to measure binding affinity to S1P1 receptors.
  • In vivo : Employ xenograft models (e.g., WNT-dependent cancers) to assess tumor suppression.
  • Omics : Perform transcriptomic profiling to identify downstream pathways (e.g., Wnt/β-catenin) .

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